molecular formula C22H22N6O3 B2551977 N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1002933-28-9

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2551977
CAS RN: 1002933-28-9
M. Wt: 418.457
InChI Key: KEEQXRMHKHIHOU-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Innovative Synthesis Techniques : Research has led to the development of novel synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives and related compounds. These methods have expanded the repertoire of available chemical entities for further biological evaluation (Rahmouni et al., 2014; Abdelhamid & Gomha, 2013).

  • Anticancer Activity : Several compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown potential anticancer activities. This includes the inhibition of cancer cell growth in various cell lines, highlighting the potential of these compounds in anticancer drug development (Al-Sanea et al., 2020; Galayev et al., 2015).

  • Antiviral and Antimicrobial Properties : Research into 3-methyl-1,5-diphenyl-1H-pyrazole derivatives has uncovered compounds with significant antiviral activities against herpes simplex virus type-1. Additionally, other studies have synthesized compounds with promising antimicrobial properties, offering potential new avenues for treating infections (Tantawy et al., 2012; Bondock et al., 2008).

  • Tuberculocidic and Anti-Inflammatory Activities : Compounds incorporating the pyrazolo[3,4-d]pyrimidine motif have also been identified with tuberculocidic activity, suggesting potential applications in combating tuberculosis. Furthermore, novel heterocyclic compounds derived from this scaffold have been synthesized and shown to possess anti-inflammatory activity, indicating their utility in developing new anti-inflammatory agents (Erkin et al., 2012; Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-7-14-11-18(29)26-22(24-14)28-17(10-12(2)27-28)25-21(31)20(30)19-13(3)23-16-9-6-5-8-15(16)19/h5-6,8-11,23H,4,7H2,1-3H3,(H,25,31)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQXRMHKHIHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135551431

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